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molecular formula C10H9BrN2O2 B8707703 Methyl 7-bromo-2-methyl-2H-indazole-3-carboxylate

Methyl 7-bromo-2-methyl-2H-indazole-3-carboxylate

Cat. No. B8707703
M. Wt: 269.09 g/mol
InChI Key: YTSIVUDSPSRYST-UHFFFAOYSA-N
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Patent
US07365211B2

Procedure details

A mixture of 7-bromo-2-methyl-2H-indazole-3-carboxylic acid methyl ester (35a; 0.215 g, 0.799 mmol), 8 mL of a 2 M aqueous NaOH solution, and 6 mL of ethanol was stirred at 55° C. overnight, then concentrated to remove ethanol. The remaining aqueous layer was acidified with a 10% aqueous HCl solution and extracted with three 20 mL portions of ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford crude 7-bromo-2-methyl-2H-indazole-3-carboxylic acid (35e; 0.193 g; 94%) which was used without further purification.
Quantity
0.215 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]([CH3:15])[N:7]=[C:8]2[C:13]=1[CH:12]=[CH:11][CH:10]=[C:9]2[Br:14])=[O:4].[OH-].[Na+]>C(O)C>[Br:14][C:9]1[C:8]2[C:13](=[C:5]([C:3]([OH:4])=[O:2])[N:6]([CH3:15])[N:7]=2)[CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.215 g
Type
reactant
Smiles
COC(=O)C=1N(N=C2C(=CC=CC12)Br)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was stirred at 55° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with three 20 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=CC2=C(N(N=C12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.193 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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